Benzyl N,N-dibenzyl-L-phenylalaninate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

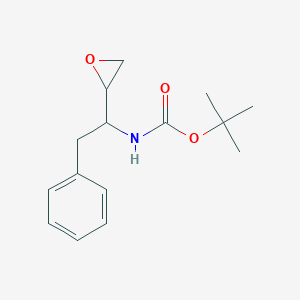

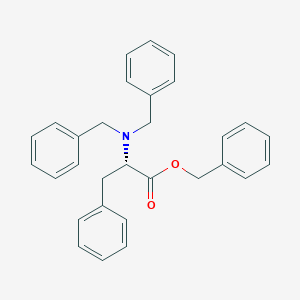

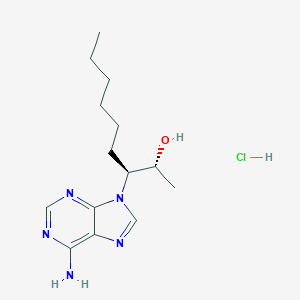

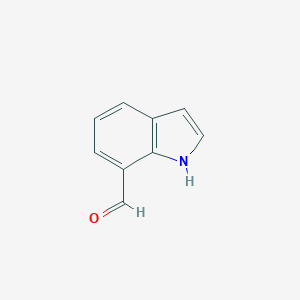

Benzyl N,N-dibenzyl-L-phenylalaninate is a chemical compound with the molecular formula C₃₀H₂₉NO₂ . It has a molecular weight of 435.55700 and is also known by other names such as N,N-Dibenzylphenylalanine benzyl ester .

Molecular Structure Analysis

The molecular structure of Benzyl N,N-dibenzyl-L-phenylalaninate consists of a phenylalanine core with benzyl groups attached to the nitrogen atom and the carboxyl group . The exact mass of the molecule is 435.22000 .Physical And Chemical Properties Analysis

Benzyl N,N-dibenzyl-L-phenylalaninate has a density of 1.142g/cm3 and a boiling point of 566.32ºC at 760 mmHg . The compound is predicted to have a flash point of 157.565ºC .Aplicaciones Científicas De Investigación

Preparation of β-Lactam Pseudopeptides

The N-Dibenzyl Protective Group is used in the preparation of β-Lactam Pseudopeptides . The β-lactam heterocycle is the main building block of the most broadly used antibacterial agents such as the penams (penicillin), penems, carbapenems, cephems, and monobactams . The synthesis of compounds with an appropriately substituted β-lactam ring with the desired diastereoselectivity is a challenging task for medicinal chemists .

Synthesis of β-Lactam Phenylalanine Derivatives

During an ongoing project devoted to the preparation of pharmacologically interesting monocyclic β-lactam analogs, the synthesis of β-lactam phenylalanine derivatives was achieved . These derivatives differ from nocardicins in their additional CH2 group between the phenyl ring and the exocyclic Cα’-H group .

Generation of p-(N,N-dimethyl)benzyl Equivalents

The compound is used in the highly selective generation of p-(N,N-dimethyl)benzyl equivalents from easily-available N,N-dimethyl arylamines via α-amino alkyl radicals . This process is carried out in the presence of the iridium photosensitizer without any other additives .

Biomedical Research

Benzyl N,N-dibenzyl-L-phenylalaninate is often used as an inducer in biomedical research, especially in cell culture and molecular biology experiments .

Drug Synthesis

The compound is often used as an intermediate in drug synthesis. It can be used to prepare various compounds, such as drug ligands, enzyme inhibitors, etc .

Synthesis of Dipeptide Methyl Dibenzyl-l-seryl-l-phenylalaninate

Dipeptide methyl dibenzyl-l-seryl-l-phenylalaninate was synthesized in a coupling procedure similar to the synthesis of S3 starting from dibenzyl-l-serine .

Mecanismo De Acción

Benzyl N,N-dibenzyl-L-phenylalaninate, also known as l-n,n-dibenzylphenylalanine benzyl ester, is an organic compound with a wide range of applications in biomedical research, drug synthesis, and the cosmetics industry . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is commonly used as an inducer in biomedical research, particularly in cell culture and molecular biology experiments

Mode of Action

As an ester compound, it can participate in esterification reactions and can be hydrolyzed under the action of acids or bases . The specific interactions with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Given its use in biomedical research and drug synthesis, it is likely to influence a variety of cellular and molecular processes .

Pharmacokinetics

Its physical and chemical properties such as solubility in organic solvents like ethanol and chloroform, and its susceptibility to hydrolysis, may influence its bioavailability .

Result of Action

Its use as an inducer in biomedical research suggests it may have a role in modulating cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl N,N-dibenzyl-L-phenylalaninate. It should be stored in a dry, cool, well-ventilated place, away from fire sources and oxidants . During transportation, packaging should be leak-proof and moisture-proof . When handling this compound, appropriate protective equipment such as gloves and safety glasses should be worn to ensure personal safety .

Propiedades

IUPAC Name |

benzyl (2S)-2-(dibenzylamino)-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29NO2/c32-30(33-24-28-19-11-4-12-20-28)29(21-25-13-5-1-6-14-25)31(22-26-15-7-2-8-16-26)23-27-17-9-3-10-18-27/h1-20,29H,21-24H2/t29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAGXYJGAZOTAA-LJAQVGFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448630 |

Source

|

| Record name | Benzyl N,N-dibenzyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N,N-dibenzyl-L-phenylalaninate | |

CAS RN |

111138-83-1 |

Source

|

| Record name | Benzyl N,N-dibenzyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

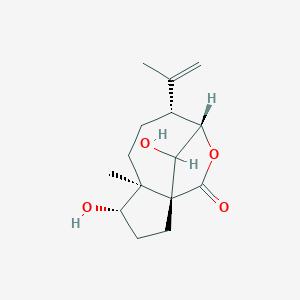

![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)